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Cat. No.: B1671712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Etofibrate is a lipid-lowering agent that is a diester conjugate of clofibric acid and nicotinic acid

with ethylene glycol.[1] This unique structure allows for the gradual release of its two active

components.[1] This technical guide provides a comprehensive overview of the chemical

synthesis, structure, and characterization of Etofibrate, along with its primary mechanism of

action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to

support researchers and professionals in the fields of medicinal chemistry and drug

development.

Chemical Structure and Identification
Etofibrate is chemically known as 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-

3-carboxylate.[2] It is a synthetic molecule combining the structural features of a fibrate

(clofibric acid moiety) and niacin (nicotinic acid moiety) through an ethylene glycol linker.[1]

Table 1: Chemical Identifiers for Etofibrate
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Identifier Value

IUPAC Name
2-[2-(4-chlorophenoxy)-2-

methylpropanoyl]oxyethyl pyridine-3-carboxylate

Molecular Formula C₁₈H₁₈ClNO₅

Molecular Weight 363.79 g/mol

CAS Number 31637-97-5

SMILES

CC(C)

(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=

C(C=C2)Cl

InChI Key XXRVYAFBUDSLJX-UHFFFAOYSA-N

Chemical Synthesis
The synthesis of Etofibrate involves a two-step process, beginning with the formation of an

intermediate, 2-hydroxyethyl nicotinate, followed by its esterification with clofibric acid.

Synthesis Pathway
The overall synthetic route can be visualized as follows:

Step 1: Synthesis of 2-Hydroxyethyl Nicotinate

Step 2: Esterification to Etofibrate

Nicotinic Acid

2-Hydroxyethyl Nicotinate

H+ (catalyst)
Toluene, Dean-Stark

Ethylene Glycol

Etofibrate

DCC, DMAP
Dichloromethane

Clofibric Acid
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Caption: Synthesis pathway of Etofibrate.

Experimental Protocols
Step 1: Synthesis of 2-Hydroxyethyl Nicotinate

Materials: Nicotinic acid, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

Procedure: A mixture of nicotinic acid (1 equivalent), an excess of ethylene glycol (e.g., 5-10

equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a

Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress

is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is

cooled, and the excess toluene is removed under reduced pressure. The crude product is

then purified, for example, by column chromatography, to yield 2-hydroxyethyl nicotinate.

Step 2: Synthesis of Etofibrate

Materials: 2-Hydroxyethyl nicotinate, clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic

acid), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane

(solvent).

Procedure: To a solution of 2-hydroxyethyl nicotinate (1 equivalent), clofibric acid (1

equivalent), and a catalytic amount of DMAP in anhydrous dichloromethane at 0°C, a

solution of DCC (1.1 equivalents) in dichloromethane is added dropwise. The reaction

mixture is stirred at 0°C for 30 minutes and then at room temperature overnight. The

precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed

successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure. The crude Etofibrate is purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data
The identity and purity of synthesized Etofibrate are confirmed through various analytical

techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1671712?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671712?utm_src=pdf-body
https://www.benchchem.com/product/b1671712?utm_src=pdf-body
https://www.benchchem.com/product/b1671712?utm_src=pdf-body
https://www.benchchem.com/product/b1671712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Physicochemical Properties of Etofibrate

Property Value Reference

Melting Point 146.26 °C [3]

Boiling Point 486.8 °C at 760 mmHg

Appearance White to Off-White Solid

Solubility
Soluble in Chloroform

(Slightly), Methanol (Slightly)

Table 3: Spectroscopic Data for Etofibrate

Technique Data

¹H NMR

Expected signals for aromatic protons of the

nicotinoyl and chlorophenoxy groups, methylene

protons of the ethylene glycol linker, and methyl

protons of the isobutyrate moiety.

¹³C NMR

Expected signals for carbonyl carbons of the

ester groups, aromatic carbons, carbons of the

ethylene glycol linker, and methyl and

quaternary carbons of the isobutyrate group.

FT-IR (cm⁻¹)

Characteristic strong C=O stretching vibrations

for the two ester groups (around 1720-1750

cm⁻¹), C-O stretching bands, and aromatic C-H

and C=C stretching vibrations.

Mass Spec.

Molecular ion peak corresponding to the

molecular weight of Etofibrate, along with

characteristic fragmentation patterns resulting

from the cleavage of the ester linkages.

Mechanism of Action: PPAR-α Agonism
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Etofibrate exerts its lipid-lowering effects primarily through the activation of the peroxisome

proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates the

transcription of genes involved in lipid metabolism.
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Caption: Mechanism of action of Etofibrate via PPAR-α activation.
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Upon entering the hepatocyte, Etofibrate is hydrolyzed to its active metabolites, clofibric acid

and nicotinic acid. Clofibric acid acts as a ligand for PPAR-α. This activation leads to the

heterodimerization of PPAR-α with the retinoid X receptor (RXR). The resulting complex binds

to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in

the promoter region of target genes. This binding modulates gene expression, leading to:

Increased synthesis of lipoprotein lipase (LPL): Enhances the clearance of triglyceride-rich

lipoproteins.

Increased expression of apolipoproteins A-I and A-II: Promotes the formation of high-density

lipoprotein (HDL).

Increased fatty acid uptake and β-oxidation: Reduces the availability of fatty acids for

triglyceride synthesis.

Decreased production of apolipoprotein C-III: An inhibitor of LPL, further promoting

triglyceride catabolism.

Collectively, these effects result in a reduction of plasma triglycerides and an increase in HDL

cholesterol levels.

Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and structure

of Etofibrate. The presented synthetic pathway and experimental protocols offer a practical

framework for its laboratory-scale preparation. The tabulated physicochemical and

spectroscopic data are essential for the analytical characterization of the molecule.

Furthermore, the elucidation of its mechanism of action through PPAR-α agonism provides a

clear understanding of its therapeutic effects on lipid metabolism. This comprehensive

information serves as a valuable resource for scientists and researchers engaged in the study

and development of lipid-lowering therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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